

3-Bromo-5-(4-fluorophenyl)pyridine molecular weight

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Compound of Interest

Compound Name: 3-Bromo-5-(4-fluorophenyl)pyridine

Cat. No.: B1519008

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An In-depth Technical Guide to **3-Bromo-5-(4-fluorophenyl)pyridine**

Introduction

3-Bromo-5-(4-fluorophenyl)pyridine is a halogenated biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a pyridine core, a fluorophenyl moiety, and a reactive bromine atom, makes it a versatile synthetic intermediate. The pyridine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic resistance, membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity[2].

This guide provides a comprehensive overview of **3-Bromo-5-(4-fluorophenyl)pyridine**, detailing its chemical properties, a robust synthesis methodology, and its applications as a key building block in the development of novel chemical entities. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research. The key properties of **3-Bromo-5-(4-fluorophenyl)pyridine** are summarized below. While experimental

physical properties such as melting and boiling points are not widely reported in publicly accessible literature, computed values and data from related analogs provide useful estimates.

Core Properties

A summary of the fundamental physicochemical data for **3-Bromo-5-(4-fluorophenyl)pyridine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ BrFN	[3]
Molecular Weight	252.08 g/mol	[3]
Exact Mass	250.9746 g/mol	Calculated
CAS Number	675590-04-2	[4][5]
Appearance	Expected to be an off-white to yellow solid	Inferred from analogs
SMILES	<chem>Fc1ccc(cc1)c2cncc(Br)c2</chem>	
InChI Key	YJWUJTTSOCLALE-UHFFFAOYSA-N	

Spectroscopic Profile (Predicted)

While specific experimental spectra are not provided in the searched literature, a predictive analysis based on the structure allows for the anticipation of its spectroscopic signatures.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm).
 - The 4-fluorophenyl ring should exhibit two signals, each integrating to 2H, appearing as multiplets or triplets due to H-H and H-F coupling.
 - The pyridine ring will display three distinct proton signals. The proton at C2 (adjacent to nitrogen) would be the most deshielded, followed by the protons at C6 and C4.

- ^{13}C NMR: The carbon NMR spectrum will show 11 distinct aromatic carbon signals. The carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's electronegativity and isotopic abundance. The carbons of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling constants).
- ^{19}F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

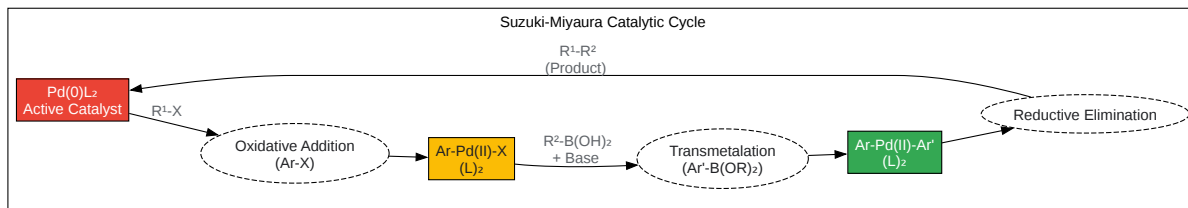
Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings in **3-Bromo-5-(4-fluorophenyl)pyridine** is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids^{[6][7]}.

The logical synthetic approach involves the coupling of a di-halogenated pyridine, such as 3,5-dibromopyridine, with one equivalent of (4-fluorophenyl)boronic acid. This strategy allows for the selective formation of the desired mono-arylated product, leaving a bromine atom available for subsequent synthetic transformations.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.

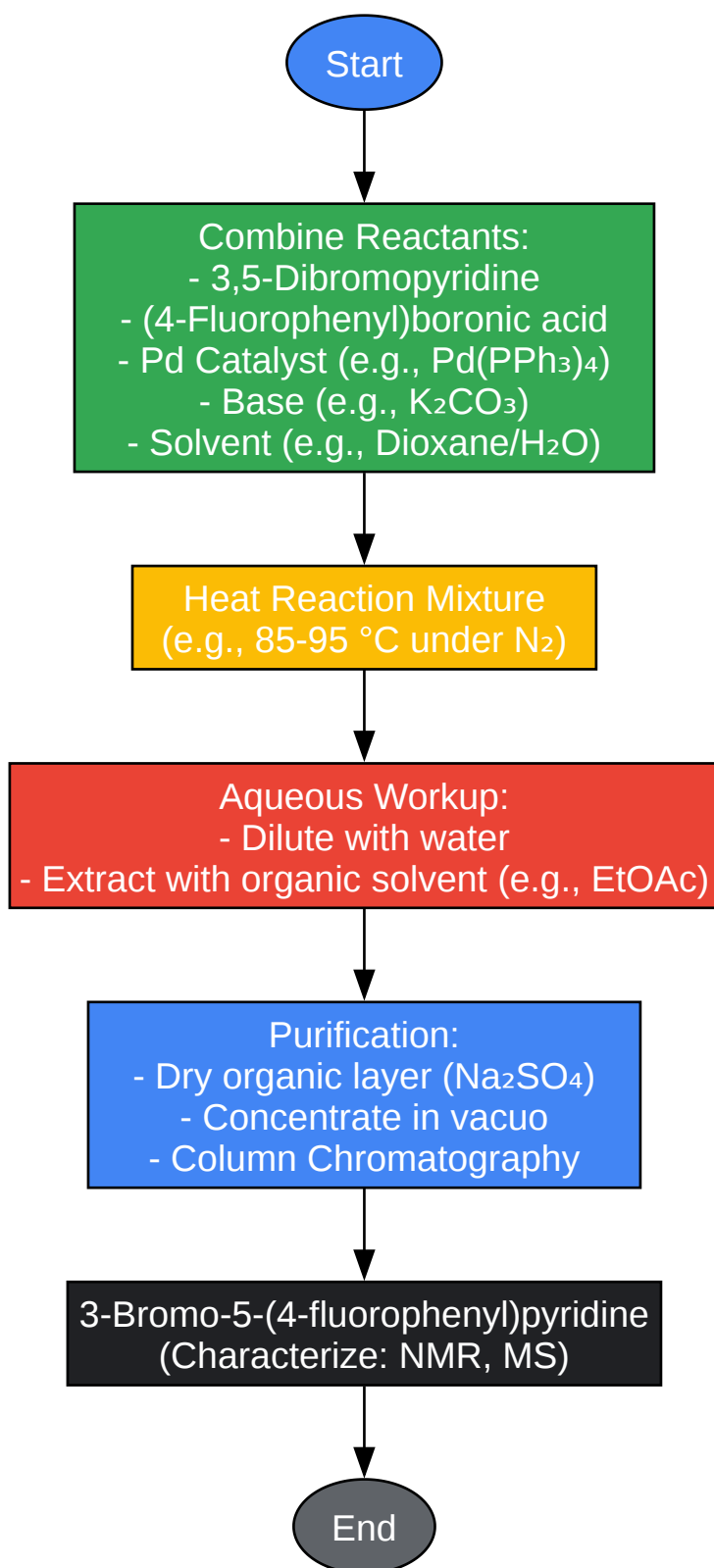


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

The overall workflow from starting materials to the purified final product involves several standard laboratory procedures.



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Caption: Experimental workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-5-(4-fluorophenyl)pyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block for the synthesis of more complex molecules[8]. The strategic placement of its functional groups makes it an ideal starting point for library synthesis in drug discovery programs.

- **Scaffold for Kinase Inhibitors:** The biaryl structure is a common motif in kinase inhibitors, which often bind to the ATP pocket of the enzyme. The pyridine and fluorophenyl rings can be further functionalized to optimize binding interactions[2].
- **Versatile Synthetic Handle:** The remaining bromine atom at the 3-position is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional molecular complexity and diversity.
- **Modulation of Physicochemical Properties:** The fluorophenyl group contributes to favorable drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and form key interactions with biological targets, while often enhancing metabolic stability by blocking sites of oxidative metabolism[2].

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis and characterization of **3-Bromo-5-(4-fluorophenyl)pyridine** based on standard Suzuki-Miyaura reaction conditions reported for similar substrates[2][7].

Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine

Materials:

- 3,5-Dibromopyridine
- (4-Fluorophenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane, anhydrous
- Deionized Water
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (for chromatography)

Procedure:

- To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and potassium carbonate (3.0 eq).
- Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
- Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with deionized water and transfer it to a separatory funnel.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts and wash sequentially with deionized water and then brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
- Combine the pure fractions and remove the solvent in vacuo to yield **3-Bromo-5-(4-fluorophenyl)pyridine** as a solid.

Characterization

- The purified product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.
- The melting point should be determined using a standard melting point apparatus.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **3-Bromo-5-(4-fluorophenyl)pyridine** and its precursors.

- Hazard Identification: While specific toxicity data for this compound is limited, related bromopyridines are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation[9]. The compound should be handled as a potentially hazardous substance.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[3].
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3]. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].
- First Aid Measures:

- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3].
- Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[3].
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[3].
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3].

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